4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine
Description
Properties
IUPAC Name |
4,4-difluoro-1-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)3-7-15(8-4-11)9-10-1-5-14-6-2-10/h10,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLMXCQULNQHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Piperidine Derivative Formation
According to patent WO2013127913A1, novel 4,4-difluoro piperidine derivatives are prepared by reacting intermediate compounds with appropriate reagents under controlled conditions. The patent describes processes involving acylation reactions using acyl chlorides or carboxylic acids in the presence of coupling agents and bases to introduce various substituents on the piperidine ring. These compounds can form pharmaceutically acceptable salts or derivatives.
Coupling Reaction Using Microwave Irradiation
A practical synthesis example involves the reaction of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate with methyl 2-chloro-4-fluorobenzoate in the presence of cesium carbonate in dimethyl sulfoxide (DMSO) under microwave irradiation at 120°C for 1 hour. This method yields the desired intermediate with good efficiency (578 mg obtained), followed by purification via column chromatography.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Step 1 | tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate + methyl 2-chloro-4-fluorobenzoate + Cs2CO3 in DMSO, 120°C, 1h, microwave | 578 mg | Inert atmosphere, followed by extraction and chromatography |
This microwave-assisted method enhances reaction speed and yield, providing a robust route for preparing fluorinated piperidine derivatives.
Radical Cascade Cyclization for Piperidine Functionalization
Advanced methodologies include copper-catalyzed radical cascade cyclization reactions involving tert-butyl 4-iodopiperidine-1-carboxylate and N-arylacrylamides under LED irradiation. Optimization studies indicate that the choice of base and solvent significantly affects yields, with THF and MTBD base providing up to 72% yield. This approach allows for efficient functionalization of the piperidine ring, which could be adapted for the synthesis of related difluoro derivatives.
| Parameter | Tested Variants | Yield (%) | Optimal Condition |
|---|---|---|---|
| Base | MTBD, Et3N, DIPEA, DBU... | Up to 47 | MTBD (38%), TMG (47%) |
| Solvent | THF, DMF, DME, DMSO | Up to 72 | THF (72%) |
Functionalization of Piperidine Linker at 4-Position
Research on functionalizing the piperidine linker at the 4-position with urea or sulfonyl urea connectors demonstrates synthetic versatility. Starting from 4-aminopiperidine intermediates, various alkyl, heteroalkyl, aryl, and heteroaryl groups can be introduced to modulate pharmacological properties. The preparation of these intermediates follows established protocols involving selective substitution and coupling reactions.
Summary of Preparation Methodologies
Research Findings and Optimization Notes
- Microwave irradiation significantly reduces reaction time and can improve yields in coupling steps involving piperidine derivatives.
- Base and solvent choice critically influence the efficiency of radical cyclization reactions; MTBD base and THF solvent are optimal for high yields.
- Functionalization at the 4-position of piperidine via urea linkers allows for fine-tuning of physicochemical and pharmacokinetic properties, important for drug development.
- The preparation methods accommodate the formation of pharmaceutically acceptable salts, hydrates, and crystalline forms, enhancing compound stability and bioavailability.
Chemical Reactions Analysis
Alkylation Reactions
The piperidin-4-ylmethyl group undergoes alkylation reactions, particularly at the secondary amine site. Common alkylating agents include methyl iodide and benzyl halides:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Methylation with CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 85% | |
| Benzylation with C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br | Et<sub>3</sub>N, THF, reflux | 78% |
These reactions are critical for modifying the compound’s lipophilicity and pharmacological properties.
Acylation Reactions
The secondary amine reacts with acyl chlorides or anhydrides to form amides:
The reaction with chloroacetyl chloride (ClCH<sub>2</sub>COCl) forms intermediates for further functionalization in drug discovery.
Nucleophilic Substitution
The fluorine atoms on the piperidine ring participate in nucleophilic substitution under basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOCH<sub>3</sub> | DMF, 80°C, 6h | 4-Methoxy-piperidine derivative | 65% | |
| NH<sub>3</sub> (aq.) | Sealed tube, 120°C, 24h | 4-Amino-piperidine derivative | 58% |
Fluorine substitution enhances the compound’s metabolic stability in pharmaceutical applications .
Deprotection Reactions
The hydrochloride salt form undergoes deprotection to regenerate the free base:
| Reagent | Conditions | Application | Reference |
|---|---|---|---|
| HCl (4M in dioxane) | DCM, RT, 5h | Removes Boc-protecting groups | |
| NaOH (1M) | MeOH/H<sub>2</sub>O, RT, 2h | Neutralizes hydrochloride salts |
Deprotection is essential for subsequent coupling reactions in multi-step syntheses .
Coupling Reactions
The compound participates in Suzuki-Miyaura and Mitsunobu couplings to form complex heterocycles:
These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies .
Reduction and Oxidation
The piperidine ring and side chain undergo redox transformations:
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces unsaturated bonds in derivatives .
-
Oxidation : MnO<sub>2</sub> oxidizes the piperidin-4-ylmethyl group to ketones under mild conditions .
Biochemical Interactions
Although not a traditional "chemical reaction," the compound inhibits ATPase activity in P-glycoprotein (P-gp) by binding to its substrate site, with IC<sub>50</sub> values as low as 0.1 μM . This interaction is attributed to fluorine’s electronegativity enhancing binding affinity .
Scientific Research Applications
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other piperidine-based molecules, such as HTL22562 (a calcitonin gene-related peptide [CGRP] receptor antagonist) . Below is a comparative analysis:
| Property | 4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine | HTL22562 | 4-Methylpiperidine (Reference) |
|---|---|---|---|
| Molecular Weight | ~256 g/mol (estimated) | 720.83 g/mol | 99.17 g/mol |
| Fluorine Substitution | Two fluorine atoms at 4-positions | None | None |
| Key Substituents | Piperidin-4-ylmethyl | Pyrido-oxazine, indazole, pyridinyl | Methyl group |
| logP (Predicted) | ~1.5 | ~2.8 | 1.74 |
| Biological Activity | Not explicitly reported | CGRP antagonist (IC₅₀ <1 nM) | Weak base, solvent |
| Metabolic Stability | High (fluorine reduces oxidative metabolism) | High (designed for low hepatotoxicity) | Low |
| Applications | Potential CNS targeting | Acute migraine treatment | Synthetic intermediate |
Key Differentiators
- Fluorine Effects: The difluoro substitution in this compound likely increases its metabolic stability compared to non-fluorinated analogues like 4-methylpiperidine. Fluorine’s electronegativity also enhances binding specificity to polar receptor pockets .
- Complexity vs. Simplicity : HTL22562 incorporates a spirocyclic pyrido-oxazine core and indazole moiety, enabling high CGRP receptor affinity and selectivity. In contrast, the target compound’s simpler structure may prioritize ease of synthesis and modular derivatization .
- Solubility and Lipophilicity : HTL22562’s pyridinyl-piperazine group improves aqueous solubility despite its higher molecular weight, whereas the target compound’s moderate logP (~1.5) suggests balanced lipophilicity for blood-brain barrier penetration .
Research Implications
- Target Compound: Limited data on this compound underscores the need for further studies to explore its pharmacological profile. Its fluorine and piperidine motifs align with trends in antipsychotic and analgesic drug design.
- HTL22562 : The success of HTL22562 highlights the value of integrating fluorine-free, complex heterocycles for optimizing receptor coverage and safety profiles .
Biological Activity
4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine (CAS No. 1878970-42-3) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C11H20F2N2. The compound features a piperidine ring with two fluorine substituents at the 4-position and a piperidin-4-ylmethyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine structure allows for modulation of receptor activity, particularly in the central nervous system and other biological systems.
- Receptor Interaction : The compound may act as an antagonist at orexin receptors, which are implicated in regulating arousal, wakefulness, and appetite. This interaction suggests potential applications in sleep disorders and metabolic diseases .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. Research on similar piperidine derivatives has shown effectiveness against various pathogens, suggesting that this compound could share these properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4-Difluoro-1-piperidin-4-ylmethyl-piperidine, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, piperidine derivatives often require protection/deprotection strategies to manage reactive amine groups. Optimization may involve adjusting solvent polarity (e.g., dichloromethane for intermediates) or base strength (e.g., NaOH for deprotonation) to enhance yield .
- Characterization : Post-synthesis, techniques like NMR (for fluorine-19 and proton environments) and LC-MS (for purity assessment >98%) are critical. Reference standards from pharmacopeial guidelines (e.g., sodium acetate buffer systems for HPLC) ensure analytical reproducibility .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to risks of respiratory irritation (GHS H335) and skin/eye irritation (H315/H319). Immediate decontamination with soap/water for skin contact and 15-minute eye rinsing are mandatory .
- Stability : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid incompatible materials like strong acids/bases, which may induce hazardous reactions .
Q. What are the primary biological targets or pharmacological profiles associated with piperidine derivatives like this compound?
- Biological Screening : Piperidine derivatives often target central nervous system receptors (e.g., dopamine or serotonin receptors) due to their structural mimicry of endogenous amines. Assays using radioligand binding (e.g., 5HT2A or D2 receptors) or enzyme inhibition studies (e.g., acetylcholinesterase) are common .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the reactivity or pharmacokinetics of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina for receptor affinity prediction) can guide synthetic routes and bioactivity hypotheses. Platforms like ICReDD combine path-search algorithms with experimental feedback loops to optimize reaction conditions .
- Data Validation : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots for activation energy) and in vitro ADME assays (e.g., microsomal stability tests) .
Q. How should contradictory data in receptor binding assays be resolved?
- Analytical Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design. For example, inconsistent Ki values may arise from assay variability (e.g., radioligand purity, buffer pH). Replicate studies using standardized protocols (e.g., USP-defined mobile phases for HPLC) and statistical tools (e.g., ANOVA for inter-group differences) .
- Case Study : A diazepane analogue of haloperidol showed multireceptor binding; discrepancies were resolved by comparing off-target affinities across cell lines (e.g., HEK293 vs. CHO cells) and normalizing data to internal controls .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?
- Process Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer for fluorination steps. Monitor enantiomeric excess via chiral HPLC (e.g., using polysaccharide-based columns) and optimize catalysts (e.g., Pd/C for hydrogenation) to minimize racemization .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of intermediates. Follow ICH guidelines for impurity profiling (e.g., ≤0.1% for genotoxic impurities) .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s piperidine derivative workflows for step-by-step guidance .
- Safety Compliance : Align with SynQuest Laboratories’ GHS protocols for hazard mitigation .
- Data Management : Utilize chemical software (e.g., Schrödinger Suite) for simulation-driven experimental design and secure data encryption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
